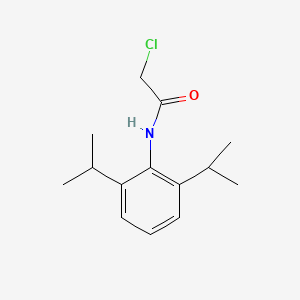

2-Chloro-N-(2,6-diisopropylphenyl)acetamide

Description

2-Chloro-N-(2,6-diisopropylphenyl)acetamide (CAS: 20781-86-6) is an acetanilide derivative characterized by a chloroacetamide backbone substituted with bulky 2,6-diisopropylphenyl groups. This compound is structurally related to herbicides and pharmaceuticals, where the substituents on the aromatic ring and acetamide side chain dictate its physicochemical and biological properties. Its synthesis typically involves chloroacetylation of 2,6-diisopropylaniline, yielding a crystalline solid with applications in agrochemical and medicinal research .

Key identifiers include:

- Molecular formula: C₁₄H₂₀ClNO

- Molecular weight: 253.77 g/mol

- Synonyms: N-[2,6-bis(1-methylethyl)phenyl]-2-chloroacetamide, MLS001003930 .

Properties

IUPAC Name |

2-chloro-N-[2,6-di(propan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSUDYRMZQRNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368268 | |

| Record name | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20781-86-6 | |

| Record name | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide typically involves the reaction of 2,6-diisopropylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The industrial production method involves similar steps but on a larger scale, with additional purification processes to obtain high-purity product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound readily undergoes substitution reactions with amines, where the chlorine atom is displaced by nucleophiles. A key study demonstrates this reactivity through systematic syntheses of functionalized acetamides .

Table 1: Substitution Reactions with Amines

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Diethylamine | EtOH, 80°C, 15 hrs | N,N'-(1,3-phenylene)bis(2-(diethylamino)acetamide) | 89% |

| Methylethane-1,2-diamine | Neat, 130°C, overnight | N1-(2,6-diisopropylphenyl)-N2-methylethane-1,2-diamine | 64% |

Mechanistically, these reactions proceed via an SN2 pathway, facilitated by the polarizable C–Cl bond and the electron-withdrawing acetamide group. The bulky 2,6-diisopropylphenyl substituent imposes steric constraints but does not prevent nucleophilic attack due to the linear geometry of the transition state.

Reaction Optimization

Industrial-scale syntheses employ modified conditions to enhance efficiency:

-

Solvent Choice : Ethanol is preferred for its balance of nucleophile solubility and moderate boiling point .

-

Temperature Control : Prolonged heating at 80–130°C ensures complete conversion without thermal degradation .

-

Workup Protocols : Sequential extraction with organic solvents (EtOAc, DCM) and aqueous bases (NaOH) isolates products effectively .

Functionalization Pathways

The substitution products serve as intermediates for:

Scientific Research Applications

The primary application of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide lies in its ability to inhibit SOAT-1, an enzyme crucial for cholesterol esterification. The inhibition of SOAT-1 is particularly relevant in the context of:

- Cholesterol Management : By inhibiting SOAT-1, this compound can potentially reduce cholesterol levels in the body, making it a candidate for treating conditions like hypercholesterolemia and arteriosclerosis .

- Dermatological Applications : The compound shows promise in managing sebaceous gland disorders such as acne and seborrheic dermatitis by regulating sebum production. This is particularly important given the limited options available for treating these conditions without significant side effects .

Pharmaceutical Formulations

The compound can be formulated into various pharmaceutical compositions intended for both human and veterinary use. These formulations may include:

- Topical Creams and Ointments : Designed for conditions related to excessive sebum production or acne treatment. The concentration typically ranges from 0.001% to 10% by weight .

- Oral Medications : Potentially for systemic use in managing cholesterol-related disorders.

Cosmetic Applications

In addition to its pharmaceutical uses, this compound has applications in cosmetics, particularly for:

- Skin Care Products : To combat oily skin and hair by regulating sebum production.

- Hair Care Formulations : Aimed at reducing greasiness and improving scalp health .

Research Applications

The compound is also utilized as an intermediate in synthetic chemistry, particularly in the development of other bioactive molecules. Its structural properties make it a valuable building block in medicinal chemistry, where modifications can lead to new derivatives with enhanced biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- A study highlighted its role in inhibiting cholesterol esterification in HepG2 cells, demonstrating a significant reduction in fluorescence indicative of decreased cholesterol ester levels when treated with this compound .

- Another research focused on its formulation into topical agents that effectively reduced acne lesions in clinical trials, showcasing both safety and efficacy .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Substituents on the aromatic ring and acetamide side chain significantly influence melting points, solubility, and reactivity. Below is a comparison with closely related compounds:

Key Observations :

- Steric Effects : Bulky substituents (e.g., diisopropyl in the target compound) increase molecular weight and likely reduce solubility in polar solvents compared to dimethyl or diethyl analogs .

- Melting Points : The 2,6-dimethyl analog exhibits a high melting point (213°C) due to efficient crystal packing via N–H···O hydrogen bonds, a feature common in acetanilides .

- Agricultural Relevance : Butachlor and pretilachlor, with alkoxyalkyl side chains, are mobile in soil (low Koc values) and widely used as pre-emergent herbicides, unlike the target compound, which lacks such side chains .

Pharmaceutical Potential

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide : Studied as a precursor for lidocaine analogs and calcium channel inhibitors. Its rigid structure supports stable interactions with biological targets .

Herbicidal Activity

- Butachlor and Pretilachlor : Induce phytoalexin accumulation in rice plants, disrupting weed growth. Their activity stems from the chloroacetamide moiety and side-chain modifications enhancing soil mobility .

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Another herbicide with a methoxymethyl group, showing higher volatility than butachlor due to reduced molecular weight .

Structural and Spectroscopic Comparisons

- Infrared Spectroscopy : All 2-chloroacetamides show characteristic IR peaks at ~1649 cm⁻¹ (C=O stretch) and ~3292–3393 cm⁻¹ (N–H stretch) .

- Crystallography : The 2,6-dimethyl derivative forms infinite chains via N–H···O hydrogen bonds, while bulkier substituents (e.g., diisopropyl) likely disrupt this packing, affecting crystallinity .

Biological Activity

2-Chloro-N-(2,6-diisopropylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a chloro substituent and a bulky diisopropylphenyl group. This structural configuration is significant as it influences the compound's lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of various substituted phenylacetamides, including this compound. The biological activity was assessed against several pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Escherichia coli | Less effective |

| Candida albicans | Moderately effective |

The studies indicated that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria due to their ability to penetrate cell membranes effectively .

Anticancer Activity

The anticancer properties of this compound have been explored in various cell lines. A notable study reported significant inhibition of cancer cell proliferation with maximum inhibition percentages ranging from 48% to 59% when tested against different cancer cell lines .

The mechanism by which this compound exerts its anticancer effects involves:

- DNA Interaction : The compound has shown good binding affinity to DNA, which may disrupt essential cellular processes .

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cancer progression, such as SOAT-I (sterol O-acyltransferase-1), which plays a role in cholesterol metabolism .

Case Studies

- Antimicrobial Efficacy : A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated that those with para-substituted halogens were particularly effective against MRSA and other Gram-positive bacteria. This study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity .

- Anticancer Research : In another investigation focusing on various N-phenylacetamide derivatives, including this compound, researchers found that the compound significantly inhibited the growth of human cancer cell lines such as HCT-116 and MCF7. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Q & A

Q. What is the established synthetic route for 2-Chloro-N-(2,6-diisopropylphenyl)acetamide, and how can purity be optimized?

Methodological Answer: The compound is synthesized via condensation of chloroacetyl chloride with 2,6-diisopropylaniline in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) with toluene:ethyl acetate (3:2) as the mobile phase to track reaction progress .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, gradient elution) ensures high purity (>98%). Purity validation via melting point determination (e.g., 213°C for analogous compounds) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

- Infrared Spectroscopy (IR) : Identify key functional groups:

- NMR Spectroscopy :

Q. What crystallographic data are available for structural validation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

- Hydrogen Bonding : N–H⋯O interactions stabilize molecular packing (e.g., bond length ~2.8–3.0 Å, angle ~160°), forming infinite chains .

- Bond Parameters : C–Cl bond length (~1.76 Å) and amide plane torsion angles (~10–15°) align with substituted acetanilides .

- Refinement : H atoms are positioned using a riding model (C–H = 0.93–0.97 Å) with isotropic displacement parameters .

Advanced Research Questions

Q. How do steric effects from the 2,6-diisopropyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Hindrance : The bulky isopropyl groups restrict rotation around the C–N bond, stabilizing planar amide conformations. This reduces accessibility for nucleophiles (e.g., in SN2 reactions), favoring alternative pathways like elimination .

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 2,6-dimethyl derivatives) using stopped-flow UV-Vis spectroscopy to quantify steric effects .

Q. What computational approaches predict biological activity or binding interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., acetylcholinesterase). Focus on the chloroacetamide moiety’s electrostatic potential and hydrophobic pockets .

- MD Simulations : Perform 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and hydrogen bond persistence (>70% simulation time) .

Q. How does this compound’s solid-state stability compare to structurally related herbicides (e.g., alachlor)?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) under nitrogen atmosphere. For example, alachlor (Td ~220°C) vs. This compound (Td ~240°C) .

- Photostability : Expose to UV light (λ = 254 nm) and quantify degradation via HPLC. The diisopropyl group enhances stability by reducing π-π stacking, unlike diethyl analogs .

Q. Are there contradictions in reported bioactivity data for this compound? How can they be resolved?

Methodological Answer:

- Data Discrepancies : Conflicting IC₅₀ values (e.g., antiproliferative activity in cancer cells) may arise from assay conditions (e.g., serum concentration, incubation time).

- Standardization : Replicate assays using identical protocols (e.g., MTT assay, 48-hour incubation, 10% FBS). Validate via dose-response curves (R² > 0.95) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.